4-Ethyl-3-ethynylpyridine
Description
4-Ethyl-3-ethynylpyridine is a pyridine derivative characterized by an ethyl group at the 4-position and an ethynyl group (–C≡CH) at the 3-position of the aromatic ring. The ethynyl group is known for its reactivity in click chemistry and metal coordination, while the ethyl substituent may enhance lipophilicity and influence steric effects . Such functional groups are critical in materials science, catalysis, and medicinal chemistry, where fine-tuning substituent positions and types can dramatically alter a compound’s behavior.
Properties
Molecular Formula |
C9H9N |
|---|---|
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-ethyl-3-ethynylpyridine |
InChI |
InChI=1S/C9H9N/c1-3-8-5-6-10-7-9(8)4-2/h2,5-7H,3H2,1H3 |
InChI Key |
MUSZTXVMAWFSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NC=C1)C#C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Ethyl-3-ethynylpyridine involves starting from 4-vinylpyridine. The process includes the following steps:
Hydrohalogenation: 4-vinylpyridine undergoes hydrohalogenation to form 4-ethylpyridine.
Industrial Production Methods
Industrial production methods for 4-Ethyl-3-ethynylpyridine typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and the use of catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-ethynylpyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ethynyl group can be reduced to form alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are commonly employed.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes and alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-Ethyl-3-ethynylpyridine has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-3-ethynylpyridine involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity to target proteins. The pyridine ring can act as a ligand, coordinating with metal ions and affecting enzymatic activities .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares 4-Ethyl-3-ethynylpyridine with structurally related pyridine derivatives, highlighting substituent effects:
Electronic and Steric Effects
- Ethyl vs. Chloro/Methyl : The ethyl group at position 4 is electron-donating, increasing electron density on the pyridine ring compared to electron-withdrawing groups like chloro (e.g., in 4-Chloro-3-((trimethylsilyl)ethynyl)pyridine). This may enhance nucleophilic aromatic substitution reactivity .
- Ethynyl Position : Ethynyl at position 3 (as in 4-Ethyl-3-ethynylpyridine) vs. position 2 (as in 2-Ethynyl-3-methylpyridine) alters conjugation and steric accessibility. For example, ethynyl at position 3 may favor π-stacking interactions in materials .
Research Findings and Trends
- Synthetic Versatility : Ethynyl groups enable click chemistry (e.g., Huisgen cycloaddition), as seen in analogs like 3-Ethynylpyridine. The ethyl group’s stability could reduce side reactions in multi-step syntheses .
- Biological Activity: Pyridine derivatives with ethynyl and alkyl groups (e.g., Ethyl 3-amino-3-(pyridin-4-yl)butanoate) show neurotransmitter interactions, suggesting 4-Ethyl-3-ethynylpyridine might modulate similar targets .
- Material Science : Fluorinated analogs (e.g., 4-Chloro-3-ethynyl-2-fluoropyridine) demonstrate enhanced thermal stability, implying that substituent choice in 4-Ethyl-3-ethynylpyridine could tailor material properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
